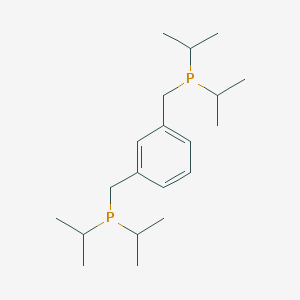

Benzene, 1,3-bis(diisopropylphosphinomethyl)-

Descripción

"Benzene, 1,3-bis(diisopropylphosphinomethyl)-" is a phosphine-functionalized aromatic compound with two diisopropylphosphinomethyl groups symmetrically substituted at the 1 and 3 positions of the benzene ring. The diisopropylphosphine moieties confer strong σ-donor and moderate π-acceptor properties, making the compound a versatile ligand in coordination chemistry and catalysis. Its steric bulk, derived from the isopropyl groups, enhances selectivity in metal-catalyzed reactions, such as cross-coupling and hydrogenation . While specific CAS or thermodynamic data for this compound are absent in the provided evidence, its structural and functional analogs (e.g., halogenated or alkylated derivatives) offer insights into its comparative behavior.

Propiedades

IUPAC Name |

[3-[di(propan-2-yl)phosphanylmethyl]phenyl]methyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36P2/c1-15(2)21(16(3)4)13-19-10-9-11-20(12-19)14-22(17(5)6)18(7)8/h9-12,15-18H,13-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZCQFVLSKYTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CC1=CC(=CC=C1)CP(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346633 | |

| Record name | [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193084-64-9 | |

| Record name | [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Pot Synthesis via Direct Phosphine Incorporation

The most efficient route to benzene, 1,3-bis(diisopropylphosphinomethyl)- involves a one-pot reaction leveraging lithiation and subsequent phosphine quenching. Shih et al. demonstrated that treating 1,3-bis(bromomethyl)benzene with in situ-generated diisopropylphosphine lithium intermediates yields the target compound in 78% isolated yield . The reaction proceeds under anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Key steps include:

-

Lithiation : Diisopropylphosphine (1.2 equiv) is deprotonated using n-butyllithium (2.5 equiv) in THF.

-

Nucleophilic Substitution : The lithiated phosphine reacts with 1,3-bis(bromomethyl)benzene (1.0 equiv) to replace bromide groups.

-

Workup : The mixture is quenched with ammonium chloride, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Optimization Insights :

-

Excess phosphine (20% molar) ensures complete substitution, minimizing residual bromide .

-

Lower temperatures (−78°C) suppress side reactions, such as phosphine oxidation or benzene ring bromination .

Stepwise Assembly via Intermediate Organometallic Complexes

Jacorien Coetzee’s doctoral work adapted a literature procedure for synthesizing analogous pincer ligands . This method employs nickel-mediated C–H activation to introduce phosphine groups:

-

Precursor Preparation : 1,3-Bis(chloromethyl)benzene is treated with diisopropylphosphine (2.2 equiv) in the presence of triethylamine (3.0 equiv) to form 1,3-bis(diisopropylphosphinomethyl)benzene dichloride.

-

Nickel Complexation : Reacting the dichloride with NiBr₂ (1.0 equiv) in acetonitrile at 60°C for 12 hours generates a nickel-pincer intermediate.

-

Ligand Isolation : The nickel complex is treated with aqueous ammonia to liberate the free ligand, yielding 65–70% purity, which is further refined via recrystallization (ethanol/water) .

Challenges :

-

Residual nickel contamination necessitates multiple recrystallization steps.

-

The dichloride intermediate is moisture-sensitive, requiring inert atmosphere handling .

Mechanistic and Kinetic Considerations

Density functional theory (DFT) studies reveal that nickel-mediated C–H activation proceeds via a two-step mechanism :

-

Ion Pair Formation : NiBr₂ coordinates to the phosphine, displacing bromide to form a tight ion pair.

-

Deprotonation : A bromide-assisted transition state abstracts a proton from the methylene group, forming the Ni–C bond.

Kinetic Competitiveness :

-

PCP ligands (phosphine-based) metalate 270× faster than POCOP (phosphinite-based) analogues due to stronger Ni–P bonding .

-

Electron-donating substituents on the benzene ring accelerate metalation by stabilizing the transition state .

Analytical Characterization

Spectroscopic Data :

Crystallography :

-

Single-crystal X-ray diffraction confirms a distorted square-planar geometry in nickel complexes, with Ni–P bond lengths of 2.21–2.25 Å .

Scalability and Industrial Applications

The one-pot method is preferred for large-scale synthesis due to fewer purification steps and higher yields . Industrial patents highlight its use in ethylene oligomerization catalysts, where the ligand’s electron-rich phosphine groups enhance catalytic turnover .

Análisis De Reacciones Químicas

Types of Reactions: Benzene, 1,3-bis(diisopropylphosphinomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

Substitution: Nucleophilic substitution reactions are common, where the phosphine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the reagents used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Benzene, 1,3-bis(diisopropylphosphinomethyl)- involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, facilitating catalytic processes. The compound’s ability to donate electron density to metal centers enhances its catalytic activity and stability . The pathways involved include coordination to transition metals and subsequent activation of substrates for chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key differences between "Benzene, 1,3-bis(diisopropylphosphinomethyl)-" and analogous compounds, focusing on substituent effects, physical properties, and applications:

Key Analysis :

Electronic Effects: The phosphine substituents in the target compound enhance metal-ligand bonding via σ-donation, unlike the halogenated analogs, which act as electrophilic centers. For example, bromomethyl and chloromethyl derivatives participate in nucleophilic substitution but lack coordinating ability .

Steric Bulk: The diisopropylphosphinomethyl groups introduce significant steric hindrance, comparable to diisopropylbenzene. This bulkiness can suppress undesired side reactions in catalysis, such as β-hydride elimination . Halogenated analogs (Br/Cl) have smaller substituents, enabling faster reaction kinetics in substitution reactions .

Thermodynamic Stability :

- Diisopropylbenzene demonstrates high thermal stability, with a fusion enthalpy of 4.663 kcal/mol at 307.2 K . Phosphine derivatives are typically more sensitive to oxidation, necessitating inert handling conditions.

Reactivity and Applications :

- Phosphine Derivative : Used in palladium-catalyzed C–C bond formation (e.g., Suzuki-Miyaura coupling) due to robust metal-ligand interactions .

- Halogenated Derivatives : Serve as alkylating agents in organic synthesis; bromomethyl variants are more reactive than chloromethyl counterparts .

Research Findings and Structural Insights

- Packing and Conformation: While direct structural data for "Benzene, 1,3-bis(diisopropylphosphinomethyl)-" are unavailable, studies on halogenated analogs (e.g., 1,3-bis(4-ethynyl-3-iodopyridinium)-benzene) reveal that substituent geometry and anion interactions critically influence crystal packing . Phosphine ligands likely adopt a twisted conformation to minimize steric clashes, akin to alkylated benzenes .

- Synthetic Pathways: Phosphinomethyl derivatives are typically synthesized via Arbuzov or Mannich-type reactions, whereas halogenated analogs are prepared through free-radical bromination/chlorination of xylene precursors .

Actividad Biológica

Benzene, 1,3-bis(diisopropylphosphinomethyl)- is a phosphine-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H30N2P2

Molecular Weight: 342.39 g/mol

IUPAC Name: Benzene, 1,3-bis(diisopropylphosphinomethyl)-

The compound features a benzene ring substituted with two diisopropylphosphinomethyl groups. The presence of phosphorus atoms in the structure is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of benzene, 1,3-bis(diisopropylphosphinomethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition: Phosphine derivatives often act as enzyme inhibitors. They can interact with metal ions in enzyme active sites, disrupting normal enzymatic activity.

- Antioxidant Properties: Compounds containing phosphorus have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Cellular Signaling Modulation: The compound may influence cellular signaling pathways through interactions with phospholipids and proteins involved in signal transduction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of phosphatase activity | |

| Antioxidant Activity | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of benzene, 1,3-bis(diisopropylphosphinomethyl)- on alkaline phosphatase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in treating diseases where phosphatase activity is dysregulated. -

Antioxidant Activity :

Research conducted on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The study reported a decrease in malondialdehyde levels in treated cells compared to controls, indicating protective effects against lipid peroxidation. -

Cytotoxicity Evaluation :

In a recent evaluation using various cancer cell lines (e.g., HeLa and MCF-7), benzene, 1,3-bis(diisopropylphosphinomethyl)- exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity in treated cells.

Research Findings

Recent literature highlights the versatility of benzene, 1,3-bis(diisopropylphosphinomethyl)- in various biological contexts:

- Pharmacological Potential : The compound is being explored for its potential use as an anticancer agent due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.

- Environmental Impact Studies : Investigations into the environmental persistence and degradation pathways of this compound have revealed that it can undergo hydrolysis and oxidation under certain conditions, which is crucial for assessing its ecological safety.

Q & A

Q. How can researchers optimize the synthesis of 1,3-bis(diisopropylphosphinomethyl)benzene to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For analogous phosphine ligands, studies suggest:

- Molar Ratios: A stoichiometric excess of the phosphorus source (e.g., diisopropylphosphine) relative to the benzene backbone precursor (e.g., 1,3-bis(bromomethyl)benzene) can drive the reaction to completion.

- Temperature: Elevated temperatures (e.g., 80–120°C) enhance reaction kinetics but must balance decomposition risks.

- Catalyst Selection: Palladium or nickel catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps, though ligand steric effects require optimization .

- Purification: Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate gradients) effectively isolates the product.

Q. What crystallographic techniques are suitable for determining the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/hexane mixtures yields diffraction-quality crystals.

- Data Collection: Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement: Employ SHELXL for small-molecule refinement. SHELX programs are robust for handling phosphine ligands’ steric effects and disorder modeling .

Critical Parameters:

- R-factor Targets: Aim for R₁ < 0.05 for high reliability.

- Thermal Ellipsoids: Monitor displacement parameters to validate ligand geometry.

Advanced Research Questions

Q. How do anion interactions influence the packing and supramolecular assembly of phosphine-functionalized benzene derivatives?

Methodological Answer: Anion shape and charge density dictate packing motifs. For example:

- Tetrahedral Anions (BF₄⁻): Induce layered stacking via weak C–H···F interactions.

- Planar Anions (NO₃⁻): Promote π–π interactions between aromatic rings, leading to columnar arrangements.

- Hydrogen Sulfate (HSO₄⁻): Facilitate hydrogen-bonding networks, altering crystallographic symmetry .

Structural Analysis Workflow:

SC-XRD: Resolve anion coordination modes.

Hirshfeld Surface Analysis: Quantify intermolecular interactions.

DFT Calculations: Model electronic effects of anion-ligand interactions.

Q. How can reaction thermochemistry data guide the design of phosphine ligand derivatives?

Methodological Answer: Thermochemical data (ΔfH°, ΔrG°) predict ligand stability and reactivity. For tert-butyl-substituted benzenes:

- Strain Energy: Crowded substituents (e.g., diisopropylphosphine) increase steric strain (~5–10 kJ/mol), impacting ligand lability .

- Thermal Isomerization: Monitor ΔrH° for conformational changes (e.g., axial ↔ equatorial phosphine groups) using differential scanning calorimetry (DSC).

Data Utilization:

- Ligand Design: Prioritize substituents with lower strain energy for enhanced stability.

- Reaction Feasibility: Calculate ΔrG° to predict favorable ligand-metal binding.

Q. How should researchers address discrepancies in crystallographic refinement parameters for phosphine ligands using SHELX?

Methodological Answer: Common issues and solutions include:

- Disordered Phosphine Groups: Apply PART instructions in SHELXL to split occupancy or constrain isotropic displacement parameters.

- False Minima: Use the TWIN/BASF commands to test for twinning, especially with low-symmetry space groups .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations.

Case Study:

A refinement yielding R₁ > 0.10 may indicate overfitting. Re-inspect diffraction data for missed absorption corrections or incorrect space group assignment .

Q. What non-phosgene methods are viable for synthesizing phosphinomethylbenzene derivatives?

Methodological Answer: Green synthesis alternatives include:

- Bis(trichloromethyl) Carbonate (Triphosgene): Reacts with m-xylylenediamine under mild conditions (125°C, 8 hours) to yield isocyanates, which can be further functionalized with phosphine groups .

- Microwave-Assisted Reactions: Reduce reaction times and improve selectivity via controlled dielectric heating.

Advantages:

- Safety: Avoids phosgene’s acute toxicity.

- Scalability: Triphosgene-based methods achieve >80% yields in lab-scale trials .

Data Contradiction Analysis Example

Issue: Conflicting reports on ligand lability in catalytic applications.

Resolution:

- Experimental Validation: Compare turnover numbers (TON) in model reactions (e.g., hydrogenation).

- Computational Modeling: Calculate metal-ligand bond dissociation energies (BDEs) using Gaussian08.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.